1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)- is a compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The compound has shown potential in various scientific research applications, particularly in the field of cancer therapy due to its ability to inhibit specific molecular targets.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)- involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of cyclopropylamine and phenylsulfonyl chloride as starting materials, followed by a series of reactions including cyclization and purification steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)- has been extensively studied for its potential in scientific research, particularly in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific molecular targets such as FGFRs. The inhibition of these receptors disrupts downstream signaling pathways involved in cell proliferation, migration, and survival. This makes the compound a promising candidate for cancer therapy, as it can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-3-cyclopropyl-: Similar in structure but with different substituents, leading to variations in biological activity.
1H-Pyrrolo[2,3-b]pyridine derivatives targeting FGFRs: These compounds share a common scaffold but differ in their specific substituents and biological targets.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)- lies in its specific substituents, which confer distinct biological activities and make it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C16H14N2O2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-cyclopropylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H14N2O2S/c19-21(20,13-5-2-1-3-6-13)18-11-15(12-8-9-12)14-7-4-10-17-16(14)18/h1-7,10-12H,8-9H2 |
InChI Key |
SBLOQHKFVZDWIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN(C3=C2C=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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